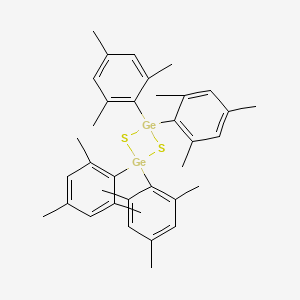![molecular formula C26H22LiP B14304383 Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- CAS No. 118214-15-6](/img/structure/B14304383.png)
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is a compound that contains lithium and an organophosphorus anion. This compound is known for its air-sensitive properties and is used in the preparation of various diphenylphosphino compounds . It is an ether complex and appears as a dark red solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves several synthetic routes. One common method is the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals . The reactions are as follows:
-
Reduction of Chlorodiphenylphosphine
(C6H5)2PCl+2M→(C6H5)2PM+MCl
-
Reduction of Triphenylphosphine
(C6H5)3P+2M→(C6H5)2PM+MC6H5
-
Reduction of Tetraphenyldiphosphine
(C6H5)4P2+2M→2(C6H5)2PM
These reactions typically require the use of alkali metals such as lithium, sodium, or potassium .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The reduction reactions are carried out on a larger scale, with careful control of reaction conditions to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo substitution reactions with halocarbons to form tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include water, halocarbons, and metal halides. The conditions for these reactions vary, but they often involve the use of solvents such as ethers and hydrocarbons .
Major Products
The major products formed from these reactions include diphenylphosphine, diphenylphosphine oxide, and various tertiary phosphines .
Wissenschaftliche Forschungsanwendungen
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Wirkmechanismus
The mechanism of action of lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- involves the formation of phosphoranyl radicals. These radicals can undergo various reactions, including deoxygenative functionalization and radical addition . The molecular targets and pathways involved in these reactions are still being studied, but they are believed to involve single-electron transfer (SET) processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diphenylphosphide: Similar in structure but contains sodium instead of lithium.
Potassium diphenylphosphide: Similar in structure but contains potassium instead of lithium.
Uniqueness
Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]- is unique due to its specific reactivity and the stability of its lithium salt form. This makes it particularly useful in the preparation of diphenylphosphino compounds and other organophosphorus compounds .
Eigenschaften
CAS-Nummer |
118214-15-6 |
|---|---|
Molekularformel |
C26H22LiP |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
lithium;benzylidene-diphenyl-(phenylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C26H22P.Li/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;/h1-22H;/q-1;+1 |
InChI-Schlüssel |
GBXTUOYMHRVGCH-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[CH-]P(=CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


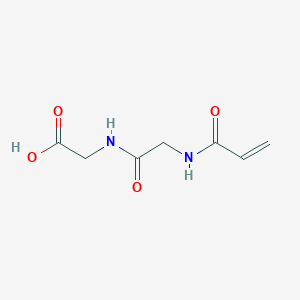
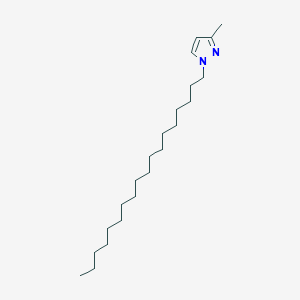
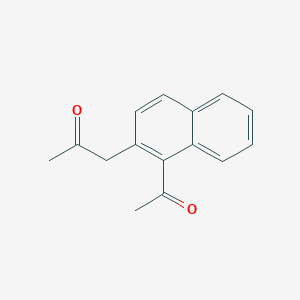
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
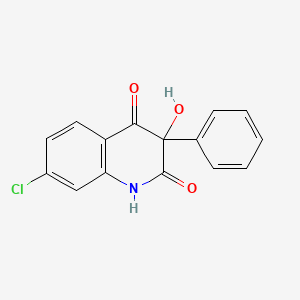
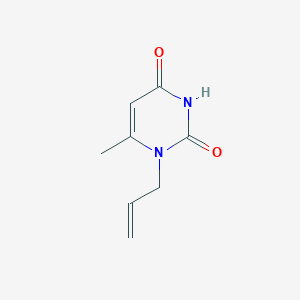
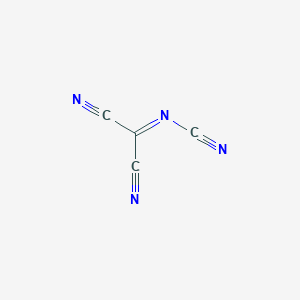
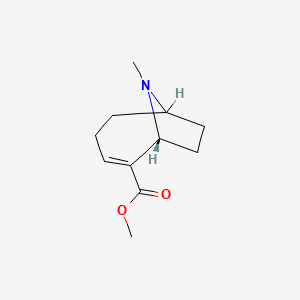

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
